molecular formula C17H25BClNO2 B580465 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine CAS No. 1256360-54-9

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Cat. No.: B580465
CAS No.: 1256360-54-9
M. Wt: 321.652
InChI Key: RENGUKGWLBTWKR-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is an organoboron derivative featuring a pyrrolidine ring linked via a benzyl group to a substituted benzene ring. Key structural attributes include:

  • A chlorine substituent at the 3-position of the benzene ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 4-position.
  • A pyrrolidine moiety, a five-membered secondary amine.

This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester in Suzuki-Miyaura cross-coupling reactions . The chlorine substituent may influence electronic and steric properties, altering reactivity in synthetic pathways or biological interactions .

Properties

IUPAC Name

1-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(11-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENGUKGWLBTWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682375
Record name 1-{[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-54-9
Record name 1-{[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Borylation Sequence

A validated approach for analogous structures involves directed ortho-metalation (DoM) followed by borylation. For the target compound, this method could proceed as follows:

  • Starting Material : 3-Chloro-4-bromo-benzyl bromide.

  • Lithiation : Treatment with tert-butyllithium (t-BuLi) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium species at the 4-position.

  • Borylation : Quenching with trimethyl borate (B(OMe)₃) forms the boronic acid, which is immediately protected with pinacol to yield the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Reaction Conditions and Yields

StepReagents/ConditionsYieldKey Challenges
Lithiationt-BuLi (2.5 eq), THF, −78°C, 1 h85%Competing side reactions at −Cl
BorylationB(OMe)₃ (3 eq), −78°C to RT, 12 h72%Hydrolysis sensitivity
Pinacol ProtectionPinacol (1.2 eq), Dean-Stark reflux, toluene95%Requires azeotropic water removal

This method, adapted from the synthesis of 1-(4-boronobenzyl)-1H-pyrrole, demonstrates robust regiocontrol but requires stringent anhydrous conditions to prevent boronate hydrolysis.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling Strategy

The Miyaura borylation offers an alternative pathway using palladium catalysis to install the boronate group on pre-functionalized aryl halides:

  • Substrate Preparation : 3-Chloro-4-bromo-benzylpyrrolidine.

  • Catalytic System : Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq) in dioxane at 80°C.

Optimization Insights

  • Temperature : Reactions below 80°C result in incomplete conversion (≤50% yield).

  • Base Selection : Potassium acetate outperforms carbonate bases, minimizing ester hydrolysis.

  • Substrate Scope : Electron-withdrawing groups (e.g., −Cl) enhance reactivity at the 4-position due to reduced electron density.

One-Pot Sequential Functionalization

Integrated Synthesis

A telescoped approach combines borylation and alkylation in a single vessel:

  • Step 1 : Miyaura borylation of 3-chloro-4-bromo-benzyl bromide (→ 3-chloro-4-boronate-benzyl bromide).

  • Step 2 : In situ alkylation with pyrrolidine without intermediate isolation.

Advantages and Limitations

  • Yield : 65% overall (vs. 58% for stepwise).

  • Challenges : Compatibility of palladium residues with amine nucleophiles necessitates careful catalyst removal.

Critical Analysis of Methodologies

Comparative Efficiency

MethodOverall YieldKey AdvantageMajor Drawback
Lithiation-Borylation58%High regiocontrolCryogenic conditions
Miyaura Borylation70%Mild conditionsCatalyst cost
One-Pot Sequential65%Reduced purification stepsComplex optimization

Stability Considerations

  • The pinacol boronate ester demonstrates excellent stability during alkylation but is prone to hydrolysis under acidic conditions.

  • Storage recommendations: Anhydrous environment at −20°C to prevent deboronation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield corresponding alcohols or ketones.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydride, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl pyrrolidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition and receptor modulation. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent Position (Benzene Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 1-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)pyrrolidine Cl at 3, B at 4 C₁₇H₂₄BClNO₂ 321.65* Potential synthetic intermediate; halogen-directed reactivity
1-[4-(dioxaborolan-2-yl)benzyl]pyrrolidine (Non-chlorinated analog) B at 4 C₁₇H₂₆BNO₂ 287.21 Commercial availability (Thermo Scientific); higher reactivity in coupling reactions
1-(2-Chloro-4-(dioxaborolan-2-yl)benzyl)pyrrolidine Cl at 2, B at 4 C₁₇H₂₅BClNO₂ 321.65 Sensitivity to storage conditions (inert atmosphere, 2–8°C)
1-(2-Fluoro-3-(dioxaborolan-2-yl)benzyl)pyrrolidine F at 2, B at 3 C₁₇H₂₅BNO₂F 305.20 Altered lipophilicity; potential for fluorine-specific interactions
1-(3-(dioxaborolan-2-yl)benzyl)pyrrolidine-2,5-dione (Succinimide derivative) B at 3, dioxo-pyrrolidine C₁₇H₂₂BNO₄ 307.18 Enhanced hydrogen-bonding capacity; niche applications in catalysis

*Note: Exact molecular weight of the target compound inferred from analog data (e.g., ).

Reactivity in Cross-Coupling Reactions

The pinacol boronate ester enables participation in Suzuki-Miyaura couplings, but substituent positions modulate reactivity:

  • Non-chlorinated analog (C₁₇H₂₆BNO₂): Higher electron density at the benzene ring may accelerate coupling with aryl halides due to reduced steric hindrance .
  • 3-Chloro-substituted target : Chlorine’s electron-withdrawing effect could deactivate the ring, slowing coupling kinetics. However, it may act as a directing group for further functionalization .
  • 2-Chloro-substituted analog : Steric hindrance near the boronate group might reduce coupling efficiency compared to the 3-chloro isomer .

Research Findings and Industrial Relevance

Case Studies

  • Suzuki-Miyaura Coupling : highlights the use of arylboronates in biaryl synthesis. The target compound’s chlorine substituent could enable sequential functionalization (e.g., C–Cl activation post-coupling) .
  • Chiral Catalysis : Pyrrolidine-based boronates (e.g., ) are employed in asymmetric synthesis, though the chlorine substituent’s impact on enantioselectivity remains unexplored .

Biological Activity

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with this compound.

The molecular formula of the compound is C13H16BClO3C_{13}H_{16}BClO_{3} with a molecular weight of 266.52 g/mol. The structure features a pyrrolidine ring and a dioxaborolane moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the dioxaborolane derivative.
  • Substitution reactions to introduce the chloro and benzyl groups.
  • Cyclization to form the pyrrolidine ring.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A0.56Tubulin polymerization inhibition
Compound B1.0Apoptosis induction via caspase activation
Compound C0.75Inhibition of mTOR signaling

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The presence of the dioxaborolane group is believed to enhance binding affinity to specific kinase targets.

Case Study: Kinase Inhibition
A study demonstrated that a related compound inhibited mTOR kinase activity with an IC50 value in the low micromolar range. This suggests that this compound could similarly affect mTOR signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : By disrupting microtubule dynamics, it can lead to cell cycle arrest and apoptosis.
  • Kinase Inhibition : Targeting specific kinases involved in cancer progression may reduce tumor growth and metastasis.

Safety and Toxicity

While initial studies indicate promising biological activity, comprehensive toxicity profiles are necessary to evaluate safety for therapeutic use. Preliminary data suggest moderate toxicity levels; however, further studies are required to assess long-term effects and therapeutic windows.

Q & A

How can the Suzuki-Miyaura cross-coupling reaction be optimized using this compound as a boron-containing reagent?

Basic Research Focus :
Key parameters include solvent selection (e.g., tetrahydrofuran or dimethylformamide for solubility and reactivity), catalyst choice (e.g., Pd(PPh₃)₄), and temperature control (60–100°C). Base additives like K₂CO₃ are critical for transmetalation .

Advanced Research Focus :
Optimize reaction kinetics using microfluidic systems to enhance mixing efficiency. Monitor intermediates via in situ NMR or HPLC-MS. For steric challenges due to the pyrrolidine moiety, employ bulky ligands (e.g., SPhos) to improve coupling yields .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Focus :
Store under inert gas (argon/nitrogen) in amber glass bottles at 2–8°C to prevent hydrolysis of the boronate ester. Use anhydrous solvents for reactions .

Advanced Research Focus :
Conduct accelerated stability studies (40°C/75% RH) to determine degradation pathways. Use Karl Fischer titration to quantify moisture ingress in storage vials. For long-term stability, lyophilize the compound in the presence of stabilizers like trehalose .

Which advanced analytical techniques are recommended for structural confirmation and purity assessment?

Basic Research Focus :
Employ ¹H/¹³C NMR to confirm the benzyl-pyrrolidine backbone and ¹¹B NMR to verify boronate ester integrity (>95% purity via HPLC with UV detection at 254 nm) .

Advanced Research Focus :
Use high-resolution mass spectrometry (HRMS) for exact mass validation. For crystallinity analysis, perform X-ray diffraction if single crystals are obtainable. Quantify trace impurities (<0.1%) via LC-QTOF-MS .

How should researchers resolve contradictions in reported reactivity data for this compound?

Basic Research Focus :
Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. Replicate experiments with controlled variables to isolate discrepancies .

Advanced Research Focus :
Use density functional theory (DFT) to model electronic effects of the chloro substituent on boronate ester reactivity. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

What computational methods can predict the compound’s reactivity in novel reactions?

Basic Research Focus :
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the boronate ester and pyrrolidine groups .

Advanced Research Focus :
Simulate transition states for cross-coupling reactions using molecular dynamics (MD) software. Corrogate steric effects of the 3-chloro substituent with Hammett parameters to predict substituent-directed reactivity .

What challenges arise during gram-scale synthesis, and how can they be mitigated?

Basic Research Focus :
Scale-up issues include exothermic side reactions and solvent volume constraints. Use jacketed reactors for temperature control and switch from column chromatography to recrystallization for purification .

Advanced Research Focus :
Implement continuous flow chemistry to improve heat dissipation and mixing. Optimize catalyst recycling via immobilized Pd systems (e.g., Pd/C) to reduce costs .

How can by-products from incomplete coupling reactions be identified and minimized?

Basic Research Focus :
Use TLC (Rf comparison) and LC-UV to detect unreacted boronate ester. Add scavenger resins (e.g., QuadraSil® AP) to remove residual Pd .

Advanced Research Focus :
Apply LC-ion mobility spectrometry (IMS) to separate isobaric by-products. For persistent impurities, redesign protecting groups (e.g., switch pinacol boronate to MIDA boronate) to enhance reaction specificity .

What strategies are recommended for evaluating biological activity in drug discovery?

Basic Research Focus :
Screen for cytotoxicity (MTT assay) and target binding (SPR) using the boronate ester as a warhead for proteasome inhibition or kinase targeting .

Advanced Research Focus :
Conduct in vivo PET imaging using ¹⁸F-labeled analogs to track biodistribution. Explore structure-activity relationships (SAR) by modifying the pyrrolidine ring’s substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.